REACTION_CXSMILES
|
N#N.Br[C:4]1[C:5]([NH:11][C:12]2[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=2[C:14]([NH:16][O:17][CH3:18])=[O:15])=[CH:6][C:7]([Cl:10])=[N:8][CH:9]=1.[CH:23]1(B(O)O)[CH2:25][CH2:24]1.[Na+].[Br-].[F-].[K+]>O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[Cl:10][C:7]1[CH:6]=[C:5]([NH:11][C:12]2[CH:22]=[CH:21][CH:20]=[CH:19][C:13]=2[C:14]([NH:16][O:17][CH3:18])=[O:15])[C:4]([CH:23]2[CH2:25][CH2:24]2)=[CH:9][N:8]=1 |f:3.4,5.6,^1:37,39,58,77|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)Cl)NC1=C(C(=O)NOC)C=CC=C1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
resulting mixture
|
Type
|
CUSTOM
|
Details
|
was degassed for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
again degassed with N2 for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The tube was sealed
|
Type
|
CUSTOM
|
Details
|
After completion of reaction, reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to cool at room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with toluene (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified
|
Type
|
WASH
|
Details
|
by washing with 0.5% DCM-Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=C1)NC1=C(C(=O)NOC)C=CC=C1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |